(E)-4-Bromo-1-chloro-2-(2-methoxyvinyl)benzene
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Overview
Description
(E)-4-Bromo-1-chloro-2-(2-methoxyvinyl)benzene is an organic compound with the molecular formula C10H10BrClO It is a derivative of benzene, featuring bromine, chlorine, and a methoxyvinyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-1-chloro-2-(2-methoxyvinyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-chlorobenzene and methoxyvinyl compounds.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction temperature is maintained at around 80-100°C, and the reaction time varies depending on the desired yield and purity.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-1-chloro-2-(2-methoxyvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methoxyvinyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organolithium compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, alkanes, or alcohols.
Scientific Research Applications
(E)-4-Bromo-1-chloro-2-(2-methoxyvinyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-Bromo-1-chloro-2-(2-methoxyvinyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, while in industrial applications, it may act as a catalyst or reactant in chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-chloro-2-methylbenzene: Similar structure but with a methyl group instead of a methoxyvinyl group.
4-Bromo-1-chloro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxyvinyl group.
4-Bromo-1-chloro-2-(2-hydroxyvinyl)benzene: Similar structure but with a hydroxyvinyl group instead of a methoxyvinyl group.
Uniqueness
(E)-4-Bromo-1-chloro-2-(2-methoxyvinyl)benzene is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-bromo-1-chloro-2-[(E)-2-methoxyethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-12-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHQJWHUDXYJJT-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C(C=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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